molecular formula C21H21N3O4S2 B2574103 N-(3-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941961-63-3

N-(3-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2574103
CAS RN: 941961-63-3
M. Wt: 443.54
InChI Key: QZROUAHXZJJNBR-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Analysis

The compound has been studied in the context of crystal structures, particularly focusing on derivatives of (oxothiazolidin-2-ylidene)acetamides. Such studies are crucial for understanding the molecular geometry and potential interactions of the compound, which may inform its applications in material science or drug design (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Synthesis Strategies

Innovative synthesis strategies involving the compound have been proposed, such as a cost-effective approach for the creation of drug-like molecules. These strategies may involve complex reactions and aim at enhancing the anticancer properties of the resulting compounds (Yushyn, Holota, & Lesyk, 2022).

Catalytic Applications

The compound has been utilized as an intermediate in catalytic processes, such as the green synthesis of derivatives, showcasing its utility in more environmentally friendly chemical production methods (Qun-feng, 2008).

Radiotracer Development

Research has been conducted on labeling the compound with carbon-11 for potential use as a PET tracer. This signifies its possible applications in medical imaging, specifically in tracking biological processes or disease progression in vivo (Gao, Wang, & Zheng, 2016).

Biological Activity Exploration

Extensive studies have been performed to explore the biological activities of this compound and its derivatives. This includes investigating its anticancer, antiviral, and anti-inflammatory properties, making it a compound of significant interest in pharmacology and medicinal chemistry. These studies often involve understanding the molecular interactions and effectiveness of the compound against various disease models (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013); (Maruyama et al., 2012); (Kaminskyy et al., 2016).

properties

IUPAC Name

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-27-17-8-6-14(7-9-17)22-19(25)11-16-12-29-21(24-16)30-13-20(26)23-15-4-3-5-18(10-15)28-2/h3-10,12H,11,13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZROUAHXZJJNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

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